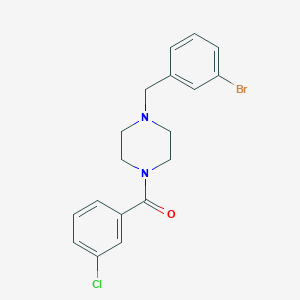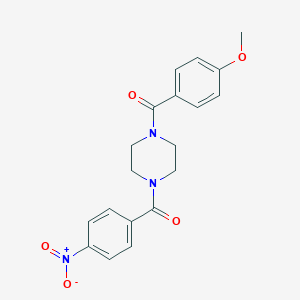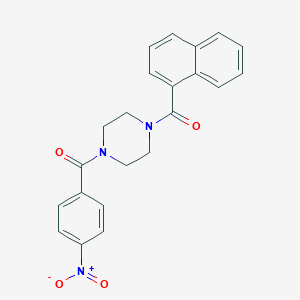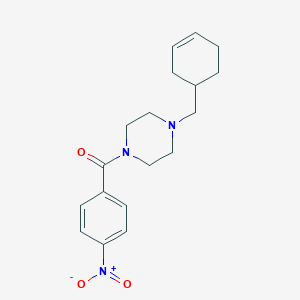![molecular formula C11H12N2O2S B229577 5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, commonly known as MMPI, is a thiazolidinedione derivative. It has gained attention in recent years due to its potential therapeutic applications in various diseases. MMPI has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The exact mechanism of action of MMPI is not fully understood. However, it has been reported to act as an inhibitor of the pro-inflammatory cytokine, interleukin-1 beta (IL-1β). MMPI has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
MMPI has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). MMPI has also been found to inhibit the activation of NF-κB, which leads to the suppression of inflammatory responses. Additionally, MMPI has been reported to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
実験室実験の利点と制限
MMPI has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed using various analytical techniques. MMPI is also stable under normal laboratory conditions. However, there are some limitations to using MMPI in lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, MMPI has been found to exhibit cytotoxicity at high concentrations, which limits its use in cell culture experiments.
将来の方向性
There are several future directions for research on MMPI. One potential direction is to investigate the role of MMPI in the treatment of various inflammatory diseases. Another potential direction is to study the anti-cancer properties of MMPI and its potential use as a chemotherapeutic agent. Additionally, further research is needed to understand the exact mechanism of action of MMPI and to identify its molecular targets. Finally, future research should focus on developing more efficient synthesis methods for MMPI and improving its pharmacokinetic properties.
合成法
MMPI can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylphenylamine and 2,4-thiazolidinedione in the presence of a catalyst. The reaction yields MMPI as a white crystalline solid with a high yield.
科学的研究の応用
MMPI has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. MMPI has also been reported to exhibit anti-cancer properties, which make it a potential drug candidate for the treatment of various types of cancer. Additionally, MMPI has been found to possess anti-diabetic properties, which make it a potential drug candidate for the treatment of type 2 diabetes.
特性
分子式 |
C11H12N2O2S |
|---|---|
分子量 |
236.29 g/mol |
IUPAC名 |
5-(N,4-dimethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-5-8(6-4-7)13(2)10-9(14)12-11(15)16-10/h3-6,10H,1-2H3,(H,12,14,15) |
InChIキー |
PVWJPRKNHLDJCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C)C2C(=O)NC(=O)S2 |
正規SMILES |
CC1=CC=C(C=C1)N(C)C2C(=O)NC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229496.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229501.png)

![Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B229506.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229511.png)


![1-(4-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229515.png)